molecular formula C₂₄H₃₀F₂O₆ B122322 フルチカゾン・プロピオネート・17β-カルボン酸 CAS No. 65429-42-7

フルチカゾン・プロピオネート・17β-カルボン酸

カタログ番号 B122322
CAS番号: 65429-42-7
分子量: 452.5 g/mol
InChIキー: DEDYNJVITFVPOG-CQRCZTONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluticasone propionate-17beta-carboxylic acid (FP-17beta-CA), is a synthetic corticosteroid, and a prodrug of fluticasone propionate, a widely used anti-inflammatory drug. FP-17beta-CA is a key intermediate in the synthesis of fluticasone propionate, and is used in a variety of pharmaceutical and medical applications.

科学的研究の応用

生物学的分析研究

FP 17β-CAは、生物学的分析研究で使用されます。 ヒト血漿中のフルチカゾン・プロピオネート(FP)とその主要な代謝産物であるFP 17β-CAを同時に定量するための、高感度かつ迅速な超高性能液体クロマトグラフィー-タンデム質量分析法が開発されました .

治療へのコンプライアンス評価

FP 17β-CAは、フルチカゾン・プロピオネート療法へのコンプライアンス(最近の曝露)を評価するのに役立ちます . これにより、医師は患者が処方された治療計画に従っていることを確認できます。

二次性副腎不全の評価

FP 17β-CAは、二次性副腎不全の評価に役立ちます . これにより、この状態の診断と管理のための貴重な情報が得られます。

治療の遵守確認

FP 17β-CAの尿中分析を使用して、特定の患者が16~24時間以内にフルチカゾン・プロピオネート(FP)を服用していないかどうかを確認できます . これは、特に小児喘息の治療遵守研究において、客観的な指標による治療遵守が依然として必要とされるため、役立ちます .

治療反応性の評価

推奨どおりに薬剤を投与していない患者は、患者または臨床医によって、誤ってステロイド抵抗性として治療反応性が解釈される可能性があります . FP 17β-CAは、このような誤った解釈を防ぐのに役立ちます。

治療への過剰暴露のモニタリング

FPへの過剰な曝露を呈する患者は、クッシング症候群の臨床的特徴を示す可能性がありますが、コルチゾールレベルの抑制を含む視床下部-下垂体-副腎軸の抑制の証拠があります . FP 17β-CAを使用して、このような過剰暴露を監視できます。

作用機序

Target of Action

Fluticasone propionate-17beta-carboxylic acid, also known as UNII-TP537C010A, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The compound works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . This activation and inhibition process results in potent anti-inflammatory action, which is beneficial in conditions like asthma .

Biochemical Pathways

Upon administration, fluticasone propionate undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This transformation process affects the biochemical pathways involved in the metabolism of the compound, leading to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of fluticasone propionate involves its absorption, distribution, metabolism, and excretion (ADME). After oral or intranasal administration, the compound undergoes rapid hepatic biotransformation . The major metabolite for fluticasone propionate is fluticasone 17β-carboxylic acid propionate, which is excreted in urine . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

The activation of glucocorticoid receptors and inhibition of lung eosinophilia by fluticasone propionate leads to its potent anti-inflammatory action . This action is beneficial in treating conditions like asthma, where inflammation plays a key role . The compound’s action results in the alleviation of symptoms associated with these conditions .

Action Environment

The action, efficacy, and stability of fluticasone propionate can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s health status, the presence of other medications, and individual genetic variations

将来の方向性

FP17betaCA is used to assess compliance with fluticasone propionate therapy and aid in the evaluation of secondary adrenal insufficiency . The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure FP17betaCA in urine has been demonstrated . This provides a sensitive method that may be used to verify that a specific patient may not have administered FP within a 16- to 24-hour window before testing .

生化学分析

Biochemical Properties

Fluticasone propionate-17beta-carboxylic acid is formed through the rapid hepatic biotransformation of Fluticasone propionate . The nature of these interactions involves the liver enzymes that facilitate the biotransformation process.

Cellular Effects

Fluticasone propionate-17beta-carboxylic acid, as a metabolite of Fluticasone propionate, may share some of its parent compound’s effects on cells. Fluticasone propionate has potent anti-inflammatory action , which suggests that it may influence cell signaling pathways related to inflammation.

Molecular Mechanism

The molecular mechanism of Fluticasone propionate-17beta-carboxylic acid is not fully understood. Given that it is a metabolite of Fluticasone propionate, it may share some of its parent compound’s mechanisms. Fluticasone propionate is a glucocorticoid , which suggests that it may exert its effects through binding to glucocorticoid receptors and influencing gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of Fluticasone propionate-17beta-carboxylic acid in laboratory settings are not well-documented. It is known that Fluticasone propionate undergoes rapid hepatic biotransformation to form Fluticasone propionate-17beta-carboxylic acid .

Dosage Effects in Animal Models

The effects of different dosages of Fluticasone propionate-17beta-carboxylic acid in animal models are not well-documented. The parent compound, Fluticasone propionate, is used in various dosages to treat conditions like asthma .

Metabolic Pathways

Fluticasone propionate-17beta-carboxylic acid is a major metabolite of Fluticasone propionate, suggesting that it is part of the metabolic pathway of Fluticasone propionate. This pathway likely involves liver enzymes that facilitate the biotransformation of Fluticasone propionate into Fluticasone propionate-17beta-carboxylic acid .

Subcellular Localization

The subcellular localization of Fluticasone propionate-17beta-carboxylic acid is not well-documented. As a glucocorticoid, Fluticasone propionate likely interacts with glucocorticoid receptors, which are typically located in the cytoplasm of cells . This suggests that Fluticasone propionate-17beta-carboxylic acid may also be found in the cytoplasm.

特性

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDYNJVITFVPOG-CQRCZTONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215760
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65429-42-7
Record name Fluticasone propionate-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 2
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 3
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 4
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 5
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 6
Fluticasone propionate-17beta-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。